![molecular formula C7H11NO2 B13546786 4-Azaspiro[2.4]heptane-7-carboxylic acid](/img/structure/B13546786.png)
4-Azaspiro[2.4]heptane-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Azaspiro[24]heptane-7-carboxylic acid is a unique chemical compound characterized by its spirocyclic structure, which includes a nitrogen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Azaspiro[2.4]heptane-7-carboxylic acid typically involves the use of spirocyclic intermediates. One common method includes the use of a double allylic alkylation of an imine analogue of glycine in the presence of a chinchonidine-derived catalyst under phase transfer conditions . Another method involves the synthesis of (7S)-5-azaspiro[2.4]heptane-7-yl tert-butyl carbamate, which is then hydrolyzed to obtain the desired carboxylic acid .
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high optical purity and yield. The method involves the use of readily available raw materials and simple processes, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-Azaspiro[2.4]heptane-7-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Commonly employs reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Often involves nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
4-Azaspiro[2.4]heptane-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Industry: Utilized in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 4-Azaspiro[2.4]heptane-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes and proteins, potentially inhibiting their activity. This mechanism is particularly relevant in the context of antiviral and antibacterial applications, where the compound can interfere with the replication or function of pathogens .
Comparison with Similar Compounds
- 4-Azaspiro[2.4]heptane-4-carboxylic acid
- 4-Azaspiro[2.4]heptane-5-carboxylic acid
- 4-Azaspiro[2.4]heptane-6-carboxylic acid
Uniqueness: 4-Azaspiro[24]heptane-7-carboxylic acid is unique due to its specific spirocyclic structure and the position of the carboxylic acid group
Properties
Molecular Formula |
C7H11NO2 |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
4-azaspiro[2.4]heptane-7-carboxylic acid |
InChI |
InChI=1S/C7H11NO2/c9-6(10)5-1-4-8-7(5)2-3-7/h5,8H,1-4H2,(H,9,10) |
InChI Key |
RYONJUSLOZSKOV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2(C1C(=O)O)CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


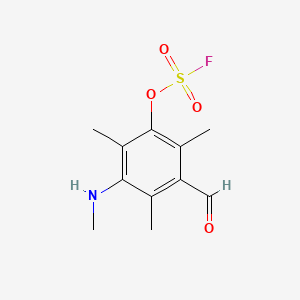
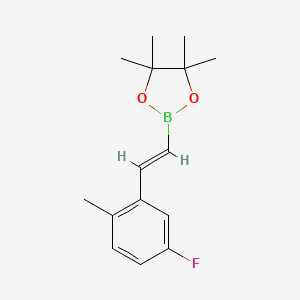

![N-(2,1,3-benzothiadiazol-4-yl)-N'-[2-(4-hydroxyphenyl)ethyl]ethanediamide](/img/structure/B13546725.png)
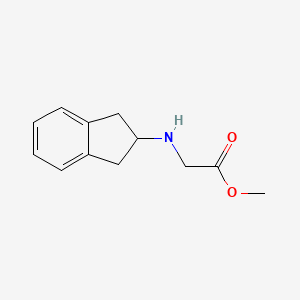
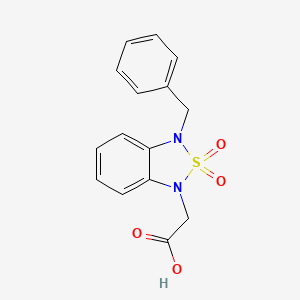
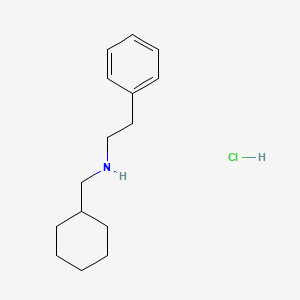
![5-tert-butyl3a-ethylhexahydro-1H-thieno[3,4-c]pyrrole-3a,5-dicarboxylate](/img/structure/B13546772.png)
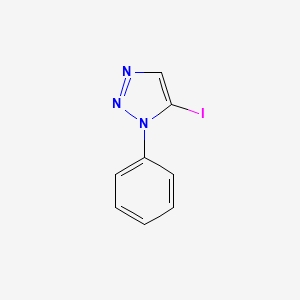
![[2-(1-Amino-3-phenylpropan-2-yl)piperidin-1-yl]-(1,5-dimethyl-1,2,4-triazol-3-yl)methanone;hydrochloride](/img/structure/B13546802.png)


![[2-(2-Methyl-2,3-dihydroindol-1-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B13546825.png)

